![molecular formula C17H23NO2S B2668260 Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate CAS No. 158745-64-3](/img/structure/B2668260.png)
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
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Description
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C17H23NO2S . It is also known as Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride .
Molecular Structure Analysis
The molecular weight of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate is 305.44 . The compound has a complex structure, as indicated by its name, which includes a spirocyclic system .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate are not fully detailed in the sources I found. The compound’s molecular weight is 305.44 , and its molecular formula is C17H23NO2S .Scientific Research Applications
Synthesis and Stereochemical Properties
Research has been conducted on the synthesis and stereochemical properties of derivatives of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate. For instance, Pellegrini et al. (1997) explored the synthesis of 3-aminoacetylthiazolidine-4-carboxylate esters and their l-thia-4-azaspiro[4.5]decane-3-carboxylate derivatives, obtaining diastereoisomeric mixtures and investigating the stereochemistry through NMR analysis (Pellegrini et al., 1997).
Anticancer Activity
The exploration of anticancer properties is a significant area of research for compounds related to Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate. Flefel et al. (2017) synthesized new derivatives and evaluated their anticancer activity against several cancer cell lines, finding moderate to high inhibition activities (Flefel et al., 2017).
Pharmacological Evaluation
Goetz et al. (1995) investigated the selective antagonism of α1-adrenoceptors by BMY 7378, a compound structurally related to Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate, highlighting its potential in pharmacological applications (Goetz et al., 1995).
Nonlinear Optical Material Development
Kagawa et al. (1994) identified 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a novel organic material for nonlinear optical devices, emphasizing the significance of related compounds in material science (Kagawa et al., 1994).
Antimicrobial Activity
Research also extends to the antimicrobial potential of these compounds. Singh et al. (2021) reported on the synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and evaluated their antimicrobial activity, highlighting the versatility and applicability of these compounds in addressing microbial resistance (Singh et al., 2021).
properties
IUPAC Name |
ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-2-20-16(19)15-12-21-17(18-15)10-8-14(9-11-17)13-6-4-3-5-7-13/h3-7,14-15,18H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPAYMKCIDWDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCC(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate |
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